5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

Catalog No.
S3523450
CAS No.
1368136-83-7
M.F
C7H3BrOS2
M. Wt
247.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

CAS Number

1368136-83-7

Product Name

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

IUPAC Name

5-bromothieno[3,2-b]thiophene-2-carbaldehyde

Molecular Formula

C7H3BrOS2

Molecular Weight

247.1 g/mol

InChI

InChI=1S/C7H3BrOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H

InChI Key

MRXWVFFGLOUKTH-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1SC(=C2)Br)C=O

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)C=O

Description

The exact mass of the compound 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is 245.88087 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here's what we currently know about the scientific research applications of 5-Br-TTDC:

  • Organic electronics research: There is ongoing research into the use of 5-Br-TTDC in organic electronics applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Bithiophenes like 5-Br-TTDC are of interest due to their potential for desirable optoelectronic properties [].

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound characterized by a thieno[3,2-b]thiophene core with a bromine atom and an aldehyde functional group. Its molecular formula is C₆H₃BrS₂, and it has a molecular weight of approximately 219.12 g/mol. The compound features a unique arrangement of sulfur and carbon atoms that contributes to its chemical properties and potential applications in various fields, particularly in organic electronics and materials science .

, primarily due to its reactive aldehyde group. Key reactions include:

  • Bromination: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde can be synthesized from thieno[3,2-b]thiophene-2-carbaldehyde through bromination using N-bromosuccinimide in dimethylformamide. This reaction typically yields the brominated product with a high degree of purity .
  • Suzuki Coupling: This compound can also participate in Suzuki coupling reactions, where it reacts with aryl boronic acids to form more complex aromatic compounds. This method is useful for synthesizing derivatives with enhanced electronic properties .
  • Formylation: The synthesis of the compound often involves Vilsmeier–Haack formylation, which introduces the aldehyde group into the thieno[3,2-b]thiophene framework effectively .

While specific biological activities of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde have not been extensively documented, compounds with similar structures have shown potential as:

  • Anticancer agents: Certain derivatives exhibit cytotoxicity against cancer cell lines.
  • Antimicrobial properties: Some thieno derivatives have been noted for their ability to inhibit bacterial growth.

Further studies are needed to evaluate the specific biological effects of this compound.

The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde typically involves the following steps:

  • Preparation of Precursor: The initial thieno[3,2-b]thiophene compound is synthesized via established methods.
  • Bromination: The precursor is treated with N-bromosuccinimide in dimethylformamide under controlled conditions (often in the dark) to yield 5-Bromothieno[3,2-b]thiophene.
  • Aldehyde Introduction: The brominated product is then subjected to formylation to introduce the aldehyde group, yielding the final product with a reported yield of around 77% .

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: It can be utilized in creating conductive polymers and other advanced materials.
  • Chemical Sensors: Preliminary studies suggest that derivatives may exhibit fluorescence quenching in the presence of certain metal ions, indicating potential use in chemosensing applications .

Interaction studies involving 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde have highlighted its ability to form complexes with various metal ions. These interactions can lead to changes in fluorescence properties, making it a candidate for developing sensors for detecting heavy metals such as mercury and lead. Further research into these interactions could enhance its application in environmental monitoring and diagnostics.

Several compounds share structural similarities with 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Thieno[3,2-b]thiopheneC₄H₄SBasic structure without halogen or aldehyde groups
5-Chlorothieno[3,2-b]thiophene-2-carbaldehydeC₆H₃ClS₂Chlorine substitution instead of bromine
Thieno[3,2-b]thiophene-2,5-dicarbaldehydeC₈H₄O₂S₂Contains two aldehyde groups
3-BromothiopheneC₈H₇BrSSimpler structure with only one thiophene ring

Uniqueness: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde stands out due to its combination of a bromine atom and an aldehyde group on the thieno structure, which enhances its reactivity and potential applications compared to other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

245.88087 g/mol

Monoisotopic Mass

245.88087 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-02-18

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